Kinase Inhibition: CDK1 Selectivity via Derivative 5 (IC50 97 nM)
While direct target engagement data for the parent compound 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine is not available, its structural derivative Compound 5 (7-chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione) demonstrates that the thiazolo[4,5-d]pyrimidine scaffold bearing the 5,7-dichloro-2-methyl substitution pattern can be elaborated to yield potent and selective kinase inhibitors. In comparative assessments, Compound 5 inhibited CDK1/Cyclin B complex with an IC50 of 97 nM ± 2.33, demonstrating nanomolar potency [1]. In contrast, a structurally distinct thiazolo[4,5-d]pyrimidine derivative PB-10 (PAK4 IC50 = 15.12 μM) is approximately 156-fold less potent, underscoring the critical impact of substituent choice on kinase selectivity and potency [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 97 nM ± 2.33 (derivative Compound 5 against CDK1/Cyclin B) |
| Comparator Or Baseline | 15.12 μM (PB-10 against PAK4) |
| Quantified Difference | ~156-fold greater potency |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
The data demonstrate that the thiazolo[4,5-d]pyrimidine scaffold with appropriate substituents yields nanomolar CDK1 inhibition, a validated anticancer target, supporting its use as a versatile kinase inhibitor intermediate.
- [1] Mohamed SH, et al. An investigative study of antitumor properties of a novel thiazolo[4,5-d]pyrimidine small molecule revealing superior antitumor activity with CDK1 selectivity and potent pro-apoptotic properties. Bioorg Med Chem. 2020 Sep 1;28(17):115633. PMID: 32773088. View Source
- [2] Li R, et al. PB-10, a thiazolo[4,5-d] pyrimidine derivative, targets p21-activated kinase 4 in human colorectal cancer cells. Bioorg Med Chem Lett. 2020 Jan 15;30(2):126807. PMID: 31740249. View Source
